[4-(2-Amino-ethoxy)-cyclohexyl]-carbamic acid tert-butyl ester
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Overview
Description
[4-(2-Amino-ethoxy)-cyclohexyl]-carbamic acid tert-butyl ester: is an organic compound with a complex structure that includes an amino group, an ethoxy group, and a cyclohexyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-(2-Amino-ethoxy)-cyclohexyl]-carbamic acid tert-butyl ester typically involves the reaction of cyclohexylamine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate carbamate, which is then reacted with 2-aminoethanol to yield the final product. The reaction conditions generally include:
Temperature: Room temperature to 50°C
Solvent: Dichloromethane or tetrahydrofuran
Catalyst: Triethylamine or pyridine
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, reducing the risk of side reactions and improving overall efficiency.
Chemical Reactions Analysis
Types of Reactions
[4-(2-Amino-ethoxy)-cyclohexyl]-carbamic acid tert-butyl ester: undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The ethoxy group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Alkyl halides or sulfonates in the presence of a base such as sodium hydride.
Major Products Formed
Oxidation: Nitroso or nitro derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted carbamates depending on the nucleophile used.
Scientific Research Applications
[4-(2-Amino-ethoxy)-cyclohexyl]-carbamic acid tert-butyl ester: has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which [4-(2-Amino-ethoxy)-cyclohexyl]-carbamic acid tert-butyl ester exerts its effects involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with proteins, altering their structure and function. The ethoxy group can participate in hydrophobic interactions, further influencing the compound’s activity. The cyclohexyl ring provides structural stability, allowing the compound to maintain its conformation in various environments.
Comparison with Similar Compounds
[4-(2-Amino-ethoxy)-cyclohexyl]-carbamic acid tert-butyl ester: can be compared with other similar compounds such as:
4-Aminocoumarin derivatives: Known for their biological activities and used in medicinal chemistry.
2-Aminothiazole derivatives: Utilized for their antimicrobial properties.
2-Aminoethyl methacrylate hydrochloride: Employed in polymer chemistry and material science.
The uniqueness of This compound lies in its combination of functional groups, which confer a distinct set of chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
tert-butyl N-[4-(2-aminoethoxy)cyclohexyl]carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H26N2O3/c1-13(2,3)18-12(16)15-10-4-6-11(7-5-10)17-9-8-14/h10-11H,4-9,14H2,1-3H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFQJXVGQJFCUKB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCC(CC1)OCCN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H26N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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